Hexyl isocyanate

Overview

Description

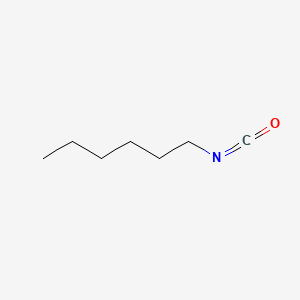

Hexyl isocyanate is an organic compound with the molecular formula C₇H₁₃NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used as an intermediate in the synthesis of various chemicals and materials, including polyurethanes and other polymers .

Mechanism of Action

Target of Action

Hexyl isocyanate is an organic compound that primarily targets small molecules such as water, alcohols, and amines . It is also known to interact with other isocyanates .

Mode of Action

The compound interacts with its targets through a process known as hydrolysis. This can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of this compound via concerted mechanisms to form carbamate or imidic acid . The barrier heights for these reactions are influenced by the substituents on the isocyanate .

Biochemical Pathways

The reactions between this compound and small molecules like water are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The hydrolysis of this compound can lead to the formation of carbamate or imidic acid , which are key components in various biochemical pathways.

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 0873 g/mL at 25 °C .

Result of Action

The hydrolysis of this compound results in the formation of carbamate or imidic acid . These products can be used in the synthesis of various polymers, including polyurethanes . Additionally, this compound has been investigated for its antigenicity in the guinea pig animal model of hapten-specific respiratory hypersensitivity .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and other small molecules . For instance, additional water molecules are predicted to lower the barriers to hydrolysis significantly . Furthermore, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .

Biochemical Analysis

Biochemical Properties

Hexyl isocyanate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with a variety of biomolecules, including enzymes, proteins, and other nucleophiles such as alcohols and amines. The compound forms stable urethane linkages when reacting with alcohols and urea derivatives when reacting with amines . These interactions are crucial in the synthesis of polyurethanes and other polymeric materials.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to respiratory sensitization and inflammation in the respiratory tract . Additionally, it may cause changes in gene expression related to stress responses and detoxification pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to moisture, leading to the formation of amines and carbon dioxide . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent respiratory sensitization and chronic inflammation . These effects highlight the importance of proper handling and storage of the compound in laboratory environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation and sensitization. At higher doses, this compound can lead to severe respiratory distress, inflammation, and even systemic toxicity . Threshold effects observed in studies indicate that there is a dose-dependent relationship between this compound exposure and adverse health outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione in the liver. This conjugation is part of the mercapturic acid pathway, which facilitates the detoxification and excretion of the compound . The interaction with glutathione and other cofactors helps to mitigate the toxic effects of this compound and promotes its elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . This distribution pattern can influence its localization and potential toxicity, particularly in organs such as the liver and lungs.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein function and cellular metabolism . Post-translational modifications and targeting signals play a role in directing this compound to these subcellular locations, impacting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexylamine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield this compound and hydrogen chloride (HCl) .

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgene method due to its efficiency and high yield. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These methods include the thermal decomposition of carbamates, which are formed by reacting hexylamine with carbon monoxide, dimethyl carbonate, or urea .

Chemical Reactions Analysis

Types of Reactions: Hexyl isocyanate undergoes various chemical reactions, primarily involving nucleophiles such as water, alcohols, and amines. These reactions typically involve the attack of the nucleophile on the carbon atom of the isocyanate group .

Common Reagents and Conditions:

Water: Reacts with this compound to form carbamic acid, which decomposes to hexylamine and carbon dioxide.

Alcohols: React with this compound to form urethanes (carbamates).

Major Products:

Carbamic Acid: Formed from the reaction with water, which further decomposes to hexylamine and carbon dioxide.

Urethanes (Carbamates): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Scientific Research Applications

Hexyl isocyanate has several applications in scientific research and industry:

Polymer Synthesis: Used in the production of polyurethanes and other polymers.

Biological Studies: Investigated for its antigenicity in animal models of respiratory hypersensitivity.

Material Science: Employed in the synthesis of rigid-rod, helical isocyanate-based macromonomers and rod-coil-rod triblock copolymers.

Comparison with Similar Compounds

Hexyl isocyanate can be compared with other isocyanates, such as:

- Butyl isocyanate

- Octyl isocyanate

- Phenyl isocyanate

- Hexamethylene diisocyanate

Uniqueness: this compound is unique due to its specific chain length and reactivity profile. Compared to shorter-chain isocyanates like butyl isocyanate, this compound offers different physical properties and reactivity, making it suitable for specific applications in polymer synthesis and material science .

Biological Activity

Hexyl isocyanate (HMI) is an organic compound that has garnered attention due to its biological activity, particularly in the context of respiratory health and immunological responses. This article synthesizes current research findings on the biological effects of HMI, including its mechanisms of action, toxicological profiles, and implications for human health.

This compound (C₆H₁₁NCO) is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates are known for their reactivity, particularly with nucleophiles such as amines and alcohols, leading to the formation of carbamates. This reactivity underlies many of their biological effects.

- Sensitization and Allergic Reactions : HMI can act as a hapten, binding to proteins and altering their structure, which may trigger an immune response. This has been demonstrated in animal models where guinea pigs sensitized with HMI produced hapten-specific antibodies .

- Respiratory Effects : Exposure to this compound has been linked to respiratory issues, including chemical bronchitis and asthma. Studies indicate that isocyanates can induce airway inflammation and hyperreactivity through mechanisms involving the activation of sensory neurons via transient receptor potential ankyrin 1 (TRPA1) channels .

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies, highlighting its potential to cause significant health issues:

- Respiratory Sensitization : Research indicates that exposure to HMI can lead to the development of asthma-like symptoms in sensitized individuals. A study reported that specific IgE antibodies against HMI were detected in workers exposed to isocyanates, suggesting a link between exposure and allergic responses .

- Acute Toxicity : Acute exposure can result in symptoms such as lacrimation, airway irritation, and pulmonary edema. The severity of these effects often correlates with the concentration and duration of exposure .

Case Studies

Several case studies have documented the effects of this compound exposure in occupational settings:

- Occupational Exposure : A cohort study involving workers in industries using this compound found a significant incidence of respiratory symptoms consistent with isocyanate-induced asthma. The study emphasized the importance of monitoring specific IgE levels as potential biomarkers for early detection of sensitization .

- Animal Models : In experimental settings, animals injected with HMI exhibited increased levels of specific antibodies against hexamethylene diisocyanate (HDI), indicating cross-reactivity and potential for similar allergic responses in humans .

Research Findings

A summary of key research findings related to this compound's biological activity includes:

Properties

IUPAC Name |

1-isocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJPRQPHZGHVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-07-6 | |

| Record name | Hexane, 1-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062492 | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-62-4 | |

| Record name | Hexyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.